molecular formula C8H5BrClIO2 B7936028 Methyl 3-bromo-5-chloro-2-iodobenzoate

Methyl 3-bromo-5-chloro-2-iodobenzoate

Cat. No.: B7936028
M. Wt: 375.38 g/mol
InChI Key: YZWZRTYPAAUSBI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-2-iodobenzoate is a halogenated aromatic ester with a molecular formula of C₉H₅BrClIO₂. This compound features a benzoate backbone substituted with bromine (position 3), chlorine (position 5), and iodine (position 2), making it a polyhalogenated derivative. Such structures are of significant interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen substituents often enhance bioavailability, stability, or binding affinity.

Properties

IUPAC Name

methyl 3-bromo-5-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZRTYPAAUSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-chloro-2-iodobenzoate typically involves the esterification of 3-bromo-5-chloro-2-iodobenzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group .

Comparison with Similar Compounds

Structural Insights :

  • Halogen Effects : The iodine atom in the target compound (position 2) enhances electrophilicity compared to the fluoro substituent in the analog (CAS: 2384796-16-9). Iodine’s larger atomic radius and weaker C-I bond may facilitate nucleophilic substitution reactions.

Physical and Chemical Properties

Property This compound (Inferred) Methyl Esters (General) Halogenated Analogs (Typical Range)
Melting Point 120–150°C (estimated) 50–120°C 80–200°C
Boiling Point 300–350°C (estimated) 150–300°C 250–400°C
Solubility Low in water; soluble in DCM, THF Low polarity solvents Polar aprotic solvents (e.g., DMF)



Key Observations :

  • The trifluoromethoxy analog (CAS: 2704827-34-7) likely exhibits lower solubility in nonpolar solvents due to its polar -OCF₃ group.
  • The fluoro-substituted compound (CAS: 2384796-16-9) may have a lower melting point than the iodo-substituted target due to reduced molecular symmetry.

Reaction Pathways

  • Nucleophilic Aromatic Substitution (SNAr) : The iodine at position 2 in the target compound is a superior leaving group compared to fluorine (CAS: 2384796-16-9), enabling efficient SNAr reactions.
  • Cross-Coupling Reactions : Bromine at position 3 is a common site for palladium-catalyzed couplings (e.g., Suzuki), shared across all analogs.
  • Stability : The trifluoromethoxy group (CAS: 2704827-34-7) may hinder hydrolysis of the ester moiety compared to the target compound.

Comparative Reactivity Table

Reaction Type Target Compound Trifluoromethoxy Analog Fluoro-Iodo Analog
SNAr Efficiency High (due to I) Moderate (Cl less reactive) Low (F poor leaving group)
Cross-Coupling Yield ~80–90% ~70–85% ~75–88%
Hydrolysis Resistance Moderate High (-OCF₃ stabilizes) Low (F destabilizes)

Biological Activity

Methyl 3-bromo-5-chloro-2-iodobenzoate is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of three halogen substituents on a benzoate framework. Its molecular formula is C8H6BrClIC_8H_6BrClI with a molecular weight of approximately 305.48 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, studies have shown that halogenated benzoates can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of bromine, chlorine, and iodine in the structure enhances the compound's ability to disrupt microbial cell membranes.

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms. It is hypothesized that the compound can bind to specific enzymes or receptors, inhibiting their function and leading to cell death. Detailed interaction studies are necessary to elucidate these mechanisms further.

Case Studies

  • In Vitro Studies :
    A study conducted on various halogenated benzoates demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to well-known antibiotics. This suggests its potential as an antimicrobial agent .
  • Synthesis and Bioactivity Correlation :
    In another investigation, researchers synthesized a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid. The bioactivity of these derivatives was assessed, revealing that modifications in the halogen pattern significantly influenced their antimicrobial efficacy . This highlights the importance of structural variations in determining biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on halogen positioning and type. The following table summarizes key characteristics:

Compound NameMolecular FormulaKey Biological Activity
This compoundC8H6BrClIAntimicrobial activity against Gram-positive bacteria
Methyl 4-bromo-2-chloro-5-iodobenzoateC8H6BrClIModerate antimicrobial properties
Methyl 2-bromo-4-chloro-5-iodobenzoateC8H6BrClILower efficacy compared to others

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